9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a unique structure that combines an indole and quinoxaline moiety
Mechanism of Action
Target of Action
Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex , and have shown antiviral, antimalarial, and anticancer activities .
Mode of Action
Similar indolo[2,3-b]quinoxaline compounds are reported to be important dna-intercalating agents . This means they can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription, leading to cell death .
Biochemical Pathways
Given its structural similarity to other indolo[2,3-b]quinoxaline derivatives, it may affect pathways related to dna replication and transcription . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in a dose-dependent manner . This suggests that the compound could have potential cytotoxic effects, particularly against cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines.
Scientific Research Applications
Chemistry
In chemistry, 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzaldehyde
- 2-chloro-3,4-dimethoxybenzyl alcohol
- 6-chloro-9-(3,4-dimethoxybenzyl)-2-methoxyacridine hydrochloride
Uniqueness
Compared to similar compounds, 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique combination of indole and quinoxaline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
9-chloro-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOWZJAEXWBFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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